

# Firibastat in Chronic Studies: A Comparative Analysis of Long-Term Efficacy and Safety

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Firibastat, (+/-)-*

Cat. No.: *B1244659*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Firibastat's long-term efficacy and safety profile with established antihypertensive agents. The data presented is based on available results from chronic studies to inform research and drug development in the field of hypertension.

## Executive Summary

Firibastat, a first-in-class brain aminopeptidase A (APA) inhibitor, represents a novel therapeutic approach to hypertension by targeting the brain renin-angiotensin system (RAS). However, its long-term efficacy has been challenged by the results of the pivotal Phase III FRESH trial, which failed to demonstrate a significant reduction in blood pressure compared to placebo in patients with difficult-to-treat or resistant hypertension. The long-term safety and efficacy data from the subsequent REFRESH trial remain uncertain due to the financial challenges faced by the developing company. In contrast, established antihypertensive drug classes, such as Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Calcium Channel Blockers (CCBs), have a wealth of long-term data supporting their efficacy and outlining their safety profiles. This guide provides a comparative overview of the available data.

## Data Presentation: Efficacy and Safety in Chronic Studies

The following tables summarize the quantitative data from chronic studies of Firibastat and comparator antihypertensive agents.

Table 1: Long-Term Efficacy of Antihypertensive Agents in Chronic Studies

| Drug Class          | Drug       | Study                | Duration         | Patient Population                        | Baseline Systolic Blood Pressure (mmHg) | Change in Systolic Blood Pressure (mmHg)       |
|---------------------|------------|----------------------|------------------|-------------------------------------------|-----------------------------------------|------------------------------------------------|
| Brain APA Inhibitor | Firibastat | FRESH[1][2]          | 12 weeks         | Difficult-to-treat/resistant hypertension | ~146                                    | -7.82 (no significant difference from placebo) |
| ACE Inhibitor       | Enalapril  | Multicenter Study[3] | 48 weeks         | Mild to moderate hypertension             | Not specified                           | Statistically significant reduction            |
| ARB                 | Losartan   | J-HEALTH[4][5]       | 2.9 years (mean) | Japanese hypertensive patients            | 165.3                                   | -26.7 (at 36 months)                           |
| CCB                 | Amlodipine | Multicenter Study[6] | 50 weeks         | Mild to moderate hypertension             | Not specified                           | Similarly effective to enalapril               |

Table 2: Long-Term Safety and Tolerability in Chronic Studies

| Drug Class          | Drug       | Study                                            | Common Adverse Events           | Serious Adverse Events             | Withdrawal Rate due to Adverse Events |
|---------------------|------------|--------------------------------------------------|---------------------------------|------------------------------------|---------------------------------------|
| Brain APA Inhibitor | Firibastat | FRESH <a href="#">[1]</a> <a href="#">[2]</a>    | Allergic skin reactions (5.1%)  | No serious adverse events reported | Not specified                         |
| ACE Inhibitor       | Enalapril  | Multicenter Study <a href="#">[3]</a>            | Cough, rash, proteinuria (rare) | Not specified                      | 4% <a href="#">[6]</a>                |
| ARB                 | Losartan   | J-HEALTH <a href="#">[4]</a> <a href="#">[5]</a> | Dizziness, headache             | Not specified                      | Not specified                         |
| CCB                 | Amlodipine | Multicenter Study <a href="#">[6]</a>            | Edema                           | Not specified                      | 4% <a href="#">[6]</a>                |

## Experimental Protocols

### Firibastat: FRESH (Firibastat in treatment-RESistant Hypertension) Trial Methodology

The FRESH trial was a Phase III, international, multicenter, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of Firibastat in patients with difficult-to-treat or resistant hypertension[\[2\]](#)[\[7\]](#).

- Patient Population: The trial enrolled 514 patients with a baseline unattended office systolic blood pressure (SBP) between 140 and 180 mmHg, despite being on a stable regimen of at least two (difficult-to-treat) or three (resistant, including a diuretic) antihypertensive medications at maximally tolerated doses[\[2\]](#).
- Intervention: Patients were randomized to receive either Firibastat 500 mg twice daily or a matching placebo, in addition to their ongoing antihypertensive therapy[\[2\]](#).
- Duration: The treatment period was 12 weeks, with a subsequent 4-week follow-up period[\[2\]](#).

- Primary Endpoint: The primary efficacy endpoint was the change from baseline in unattended automated office SBP at week 12[2].
- Secondary Endpoints: Secondary endpoints included changes in 24-hour ambulatory blood pressure, daytime and nighttime ambulatory blood pressure, and the proportion of patients achieving their target blood pressure[2].

## Comparator Drug Studies: General Methodological Approach

Long-term studies for established antihypertensive agents like enalapril, losartan, and amlodipine have generally followed randomized, controlled trial designs, often with active comparators or placebo. These studies typically involve large patient populations with varying degrees of hypertension and follow them for extended periods, often years, to assess not only blood pressure control but also cardiovascular outcomes and long-term safety[3][4][5][6].

## Mandatory Visualization Signaling Pathway of Firibastat



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Firibastat in the brain renin-angiotensin system.

## Experimental Workflow: FRESH Clinical Trial



[Click to download full resolution via product page](#)

Caption: Simplified workflow of the FRESH clinical trial.

## Conclusion

Firibastat, with its novel mechanism of targeting the brain RAS, held promise as a new treatment for hypertension, particularly in difficult-to-treat populations. However, the lack of efficacy demonstrated in the Phase III FRESH trial raises significant questions about its future clinical utility. The uncertainty surrounding the long-term REFRESH trial and the financial stability of the developing company further complicates the outlook for Firibastat.

In contrast, established antihypertensive agents such as ACE inhibitors, ARBs, and CCBs have a long history of proven efficacy and well-characterized safety profiles from numerous long-term clinical trials. For researchers and drug development professionals, the story of Firibastat underscores the challenges of translating novel mechanisms into clinically effective treatments and highlights the importance of robust, placebo-controlled trials in validating new therapeutic targets. While the central RAS remains a scientifically intriguing area for hypertension research, the clinical path forward for brain APA inhibitors is currently unclear.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Current Knowledge about the New Drug Firibastat in Arterial Hypertension | MDPI [mdpi.com]
- 2. sessions.hub.heart.org [sessions.hub.heart.org]
- 3. Long-term enalapril--a new converting enzyme inhibitor--in the treatment of mild to moderate essential hypertension, results of a worldwide multiclinic study. Comparing two ways of analyzing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of long-term losartan therapy demonstrated by a prospective observational study in Japanese patients with hypertension: The Japan Hypertension Evaluation with Angiotensin II Antagonist Losartan Therapy (J-HEALTH) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]
- 6. A double-blind, long-term, comparative study on quality of life, safety, and efficacy during treatment with amlodipine or enalapril in mild or moderate hypertensive patients: a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Firibastat in Chronic Studies: A Comparative Analysis of Long-Term Efficacy and Safety]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244659#assessing-the-long-term-efficacy-and-safety-of-firibastat-in-chronic-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)